Sodium 4-hydroxyphenylglyoxylate

Description

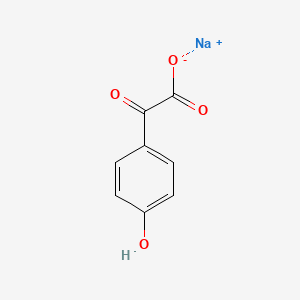

Sodium 4-hydroxyphenylglyoxylate (C₈H₅NaO₄) is a sodium salt derived from 4-hydroxyphenylglyoxylic acid, a key intermediate in metabolic and biosynthetic pathways. Its structure features a hydroxyphenyl group linked to a glyoxylate moiety, enabling interactions with enzymes such as carnitine palmitoyltransferase I (CPT I) and aminotransferases . This compound plays critical roles in:

Properties

IUPAC Name |

sodium;2-(4-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,9H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZKOKCUGWOJMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15573-67-8 (Parent) | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30202959 | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54537-30-3 | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyphenylglyoxylate can be synthesized through the reaction of 4-hydroxyphenylglyoxylic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxyphenylglyoxylic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out at room temperature and the product is obtained by evaporating the solvent .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Reactions at the Glyoxylate Group

The glyoxylate moiety (C=O adjacent to a carboxylate group) is susceptible to nucleophilic attack. Key reactions include:

-

Amine Condensation : Reacts with primary amines (e.g., aniline) to form Schiff bases, releasing water. For example:

This is analogous to glyoxylic acid’s reactivity with amines .

-

Reduction : The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), yielding 4-hydroxyphenylglycolic acid derivatives.

Electrophilic Aromatic Substitution

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-hydroxyphenylglyoxylate |

| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-4-hydroxyphenylglyoxylate |

| Halogenation | Cl₂/FeCl₃ or Br₂/Fe | 3-Halo-4-hydroxyphenylglyoxylate |

The meta position relative to the hydroxyl group is most reactive due to steric and electronic effects.

Decarboxylation and Thermal Decomposition

Under acidic or high-temperature conditions, the glyoxylate group may undergo decarboxylation:

This produces sodium 4-hydroxyphenylacetate, a reaction pathway observed in structurally related sodium carboxylates.

Metal Ion Exchange and Complexation

The sodium ion can be displaced by other cations in solution:

For example, reaction with Fe³⁺ yields an insoluble iron complex, useful in analytical chemistry for metal quantification.

Comparative Reactivity of Related Sodium Salts

A comparison with structurally similar sodium salts highlights distinct reactivity profiles:

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| Sodium 4-hydroxybenzoate | Phenol, carboxylate | Electrophilic substitution |

| Sodium phenylglyoxylate | Aromatic, glyoxylate | Nucleophilic addition |

| Sodium 4-hydroxyphenylacetate | Phenol, acetate | Decarboxylation-resistant |

Scientific Research Applications

Sodium 4-hydroxyphenylglyoxylate is extensively used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It is used to study oxidative stress mechanisms and the role of antioxidants in biological systems.

Medicine: It is investigated for its potential use in developing antioxidative drugs and treatments for oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of sodium 4-hydroxyphenylglyoxylate involves its ability to inhibit carnitine palmitoyltransferase I (CPT I), an enzyme involved in fatty acid oxidation. By inhibiting CPT I, this compound can reduce the rate of fatty acid oxidation, which is beneficial in studying metabolic processes and developing treatments for metabolic disorders .

Comparison with Similar Compounds

Mechanistic Comparison with Malonyl-CoA

Sodium 4-hydroxyphenylglyoxylate and malonyl-CoA both inhibit CPT I, a rate-limiting enzyme in fatty acid oxidation. However, their mechanisms and regulatory effects differ significantly:

Key Findings :

Key Findings :

- The oxidase (Hmo) and dehydrogenase (MdlB) pathways for this compound synthesis are functionally exchangeable but differ in cellular localization and electron acceptor requirements .

- Engineering enzymes like PtDAPDHM4 increased catalytic efficiency (kcat/Km) by 26.75-fold for this compound, enabling cost-effective D-HPG production .

Comparison with Other Aromatic 2-Keto Acids

This compound belongs to the aromatic 2-keto acid family, which includes phenylpyruvate and 4-hydroxyphenylpyruvate. Differences in enzyme specificity and applications:

Biological Activity

Sodium 4-hydroxyphenylglyoxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of phenylglyoxylate, characterized by the presence of a hydroxyl group on the phenyl ring. Its chemical structure can be represented as follows:

- Molecular Formula : CHNaO

- Molecular Weight : 202.14 g/mol

The compound exhibits properties that make it suitable for various biological applications, particularly in enzymatic reactions and metabolic pathways.

Enzymatic Interactions

- Inhibition of Enzymes : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of carnitine palmitoyltransferase-1 (CPT-1), an enzyme critical for fatty acid oxidation. Inhibition of CPT-1 leads to improved insulin sensitivity and glucose metabolism in skeletal muscle, suggesting potential therapeutic applications in metabolic disorders such as diabetes .

- Substrate for Biocatalysis : this compound serves as a substrate for various biocatalytic reactions. For example, it is utilized in the biosynthesis of L-phenylglycine, which is a precursor for several pharmaceutical compounds, including β-lactam antibiotics . The engineered pathways involving this compound demonstrate its significance in synthetic biology and biomanufacturing.

Microbial Degradation

This compound is also involved in microbial degradation processes. Certain bacteria, such as Sulfuritalea hydrogenivorans, have been shown to degrade this compound under anaerobic conditions, indicating its role in bioremediation and environmental microbiology . The degradation pathways include conversion into less harmful metabolites, which is crucial for managing aromatic pollutants.

Case Study 1: Insulin Sensitivity Improvement

A study investigated the effects of this compound on insulin sensitivity in high-fat diet (HFD) mice. Mice treated with this compound showed significant improvements in glucose tolerance tests (GTT) and insulin tolerance tests (ITT), indicating enhanced metabolic function compared to control groups . The findings suggest potential applications in treating insulin resistance.

Case Study 2: Biocatalytic Applications

In another study focusing on the biosynthesis of L-phenylglycine, researchers engineered Escherichia coli strains to enhance the production of this compound as an intermediate. The optimized strains showed a five-fold increase in production efficiency, highlighting the compound's utility in synthetic biology .

Data Tables

Q & A

Q. What are the established enzymatic pathways for synthesizing sodium 4-hydroxyphenylglyoxylate (HPGA) in microbial systems?

this compound is a key intermediate in the biosynthesis of aromatic amino acids and nonribosomal peptides. In Streptomyces coelicolor, HPGA is produced via the oxidation of 4-hydroxymandelate (HMA) by 4-hydroxymandelate oxidase (Hmo) . This reaction is part of a three-gene operon (hmaS, hmO, hpgT) responsible for L-4-hydroxyphenylglycine (L-HPG) synthesis. Methodological validation of this pathway involves knockout-complementation assays and HPLC analysis of intermediates .

Q. What analytical techniques are recommended for quantifying HPGA in fermentation broths?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used for HPGA quantification. To ensure accuracy, calibrate with pure HPGA standards and account for matrix effects by spiking known concentrations into blank broth samples . For structural confirmation, combine with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) .

Q. How can researchers mitigate interference from downstream metabolites when isolating HPGA?

Use ion-exchange chromatography to separate HPGA (a dicarboxylic acid) from neutral or basic metabolites like L-HPG. Adjust pH to 3.0–4.0 to protonate carboxyl groups, enhancing binding to anion-exchange resins. Validate purity via thin-layer chromatography (TLC) with a ninhydrin spray to detect amino-containing contaminants .

Advanced Research Questions

Q. What strategies improve the catalytic efficiency of enzymes acting on HPGA, such as diaminopimelate dehydrogenase (DAPDH)?

Rational enzyme engineering is critical. For Prevotella timonensis DAPDH (PtDAPDH), a "binding pocket and conformation remodeling" strategy increased catalytic efficiency (kcat/Km) by 26.75-fold. Key mutations (e.g., F145A, I155L) enlarged the substrate-binding pocket, while hydrogen bond network optimization stabilized the transition state . Validate variants using molecular dynamics simulations and stopped-flow kinetics to assess conformational changes .

Q. How can metabolic flux analysis optimize HPGA accumulation in engineered strains?

Employ <sup>13</sup>C metabolic flux analysis to map carbon flow through the shikimate pathway. Overexpress rate-limiting enzymes (e.g., DAHP synthase) and knock out competing pathways (e.g., phenylalanine biosynthesis). Use chemostat cultures under phosphate limitation to decouple growth from production .

Q. What experimental designs address contradictions in HPGA stability under varying pH and temperature conditions?

Systematic stability studies should include:

Q. How do researchers validate the reproducibility of HPGA-dependent enzymatic assays across laboratories?

Adopt a standardized protocol:

- Use NIST-traceable HPGA standards.

- Include internal controls (e.g., spiked recovery samples).

- Perform interlaboratory comparisons via ring trials with ANOVA to assess variance. Publish raw datasets and instrument parameters (e.g., HPLC column lot numbers) to enhance transparency .

Methodological Considerations

Q. What statistical approaches resolve data discrepancies in HPGA yield comparisons between wild-type and engineered strains?

Apply bootstrap resampling to estimate confidence intervals for yield differences. For small sample sizes (n < 6), use non-parametric tests (Mann-Whitney U). Address batch effects by randomizing culture conditions and including biological replicates .

Q. How to design a robust negative control for HPGA biosynthesis studies?

Construct a ΔhmO mutant strain and complement with an empty vector. Confirm HPGA absence via LC-MS and monitor downstream metabolites (e.g., L-HPG) to rule out pathway redundancy. Use <sup>13</sup>C-labeled glucose to trace carbon flux in knockout strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.